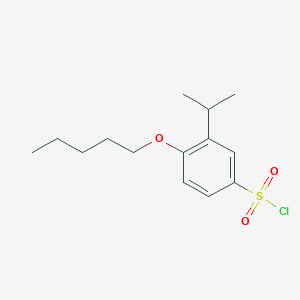

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride: is a chemical compound with the molecular formula C15H23ClO3S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride typically involves the reaction of 3-isopropyl-4-(pentyloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Used in substitution reactions to form sulfonamide derivatives.

Alcohols: Used in substitution reactions to form sulfonate esters.

Water: Used in hydrolysis reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis.

Applications De Recherche Scientifique

Chemical Synthesis

Role as a Reagent:

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride serves as an important reagent in organic synthesis. It is primarily utilized for the preparation of sulfonamide and sulfonate derivatives through nucleophilic substitution reactions.

Types of Reactions:

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines and alcohols.

- Hydrolysis: In the presence of water, the compound can hydrolyze to yield the corresponding sulfonic acid and hydrochloric acid.

Common Products:

| Reaction Type | Product Type |

|---|---|

| Substitution with Amines | Sulfonamide Derivatives |

| Substitution with Alcohols | Sulfonate Esters |

| Hydrolysis | Sulfonic Acid |

Biological Research

Modification of Biomolecules:

In biological studies, this compound is employed to modify proteins and peptides to investigate their functions and interactions. The sulfonyl chloride group’s electrophilicity allows for selective modifications that can enhance or alter biological activity.

Potential in Drug Development:

Research indicates that derivatives of sulfonyl chlorides can serve as intermediates in synthesizing active pharmaceutical ingredients (APIs). This compound’s ability to form various derivatives makes it a candidate for developing new therapeutic agents.

Medicinal Chemistry

Pharmaceutical Applications:

The compound has been investigated for its potential use in pharmaceuticals, particularly in creating compounds with anti-inflammatory and anticancer properties. Its ability to inhibit specific proteases involved in viral replication positions it as a strategic component in antiviral drug design.

Case Studies:

- A study highlighted the synthesis of sulfonamide derivatives from sulfonyl chlorides, demonstrating their potential anticancer activity through inhibition of key cellular pathways .

- Another investigation focused on the modification of benzene derivatives to enhance their neuroprotective effects, showcasing the versatility of sulfonyl chlorides in therapeutic applications .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized for producing specialty chemicals. The compound's reactivity allows for the development of materials with tailored properties for specific applications.

Mécanisme D'action

The mechanism of action of 3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Isopropylbenzenesulfonyl Chloride: Similar structure but lacks the pentyloxy group.

4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of the pentyloxy group.

4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of the pentyloxy group.

Uniqueness

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride is unique due to the presence of both the isopropyl and pentyloxy groups on the benzene ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other sulfonyl chloride derivatives.

Activité Biologique

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonyl group attached to a benzene ring, which is further substituted with isopropyl and pentyloxy groups. This structural configuration may contribute to its diverse pharmacological properties.

- IUPAC Name : this compound

- CAS Number : 1094512-16-9

- Molecular Formula : C13H19ClO3S

- Molecular Weight : 288.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, which may inhibit specific enzymatic pathways, leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that sulfonamide derivatives possess significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis.

-

Anticancer Properties :

- Similar compounds have been investigated for their potential in cancer therapy, particularly due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

-

Anti-inflammatory Effects :

- The compound's structural features may allow it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study conducted by Giraudo et al. (2017) demonstrated that sulfonamide derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Case Study 2: Anticancer Activity

Research published in the journal Cancer Research explored the effects of related sulfonamide compounds on various cancer cell lines. The results indicated that these compounds significantly decreased cell viability and induced apoptosis through caspase activation pathways.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds often demonstrate moderate absorption and distribution characteristics. Toxicological assessments are essential to evaluate safety profiles, particularly regarding potential hepatotoxicity and nephrotoxicity.

Propriétés

IUPAC Name |

4-pentoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO3S/c1-4-5-6-9-18-14-8-7-12(19(15,16)17)10-13(14)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKVAWLZZLAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.